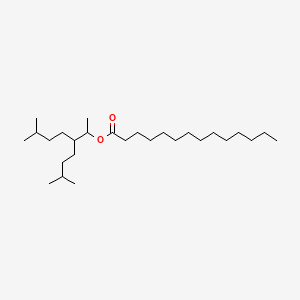

3-Isoamyl-6-methyl-2-heptyl myristate

Description

The exact mass of the compound this compound is 410.412380961 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-27(28)29-25(6)26(21-19-23(2)3)22-20-24(4)5/h23-26H,7-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAGSLRTFDBCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659760 | |

| Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88332-30-3 | |

| Record name | 6-Methyl-3-(3-methylbutyl)heptan-2-yl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Isoamyl-6-methyl-2-heptyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate is a branched-chain fatty acid ester. This class of molecules is gaining interest in various scientific fields due to its unique physical and chemical properties, which can differ significantly from their straight-chain counterparts. These properties can influence their biological activity, making them relevant for research in drug delivery, cosmetics, and as potential bioactive molecules. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, purification, and analytical characterization of this compound. While specific experimental data for this exact molecule is scarce in publicly available literature, this document compiles known data and provides detailed, representative experimental protocols based on established methods for similar long-chain branched esters.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | [6-methyl-3-(3-methylbutyl)heptan-2-yl] tetradecanoate | The Good Scents Company[1] |

| Synonyms | 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, Myristic acid 3-isoamyl-6-methyl-2-heptyl ester | TCI Chemicals[2] |

| CAS Number | 88332-30-3 | TCI Chemicals[2] |

| Molecular Formula | C27H54O2 | LabSolutions[3] |

| Molecular Weight | 410.73 g/mol | LabSolutions[3] |

| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[2] |

| Purity | >95.0% (GC) | TCI Chemicals[2] |

| Refractive Index | 1.450 | Chem-Impex[4] |

| Density | 0.850 g/cm³ | Chem-Impex[4] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound. These are based on well-established methods for analogous fatty acid esters.

Synthesis: Fischer Esterification

A common and direct method for synthesizing esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction:

Myristic Acid + 3-Isoamyl-6-methyl-2-heptanol ⇌ this compound + Water

Materials:

-

Myristic acid

-

3-Isoamyl-6-methyl-2-heptanol

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add myristic acid and 3-Isoamyl-6-methyl-2-heptanol in a 1:1.2 molar ratio.

-

Add toluene to the flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of myristic acid).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Diagram: Fischer Esterification Workflow

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Purification: Column Chromatography

The crude product can be purified by column chromatography to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized ester should be confirmed using various analytical techniques.

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A non-polar capillary column is typically suitable for fatty acid esters.

Procedure:

-

Prepare a dilute solution of the purified ester in a volatile solvent (e.g., hexane or dichloromethane).

-

Inject the sample into the GC-MS system.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

The mass spectrometer will ionize the eluted compounds and detect the mass-to-charge ratio of the resulting ions.

-

The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

Sample Preparation:

-

Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Spectral Features:

-

Ester moiety: A multiplet corresponding to the proton on the carbon bearing the ester oxygen (C-2 of the heptyl chain) would be expected downfield. The methyl group at C-2 would appear as a doublet.

-

Alkyl chains: A complex series of multiplets in the upfield region corresponding to the numerous CH₂ and CH groups of the isoamyl, heptyl, and myristate chains.

-

Terminal methyl groups: Distinct signals for the various methyl groups in the molecule.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the ester carbonyl carbon.

-

Ester-linked carbon: The carbon of the heptyl chain bonded to the ester oxygen will appear downfield.

-

Alkyl carbons: A series of signals in the upfield region corresponding to the carbons of the alkyl chains.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

Expected FTIR Spectral Features:

-

C=O stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O stretch: An absorption band in the region of 1250-1150 cm⁻¹ corresponding to the C-O single bond of the ester.

-

C-H stretch: Strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.

Potential Biological Activity and Applications

Potential applications for this molecule could be explored in the following areas:

-

Drug Delivery: The lipophilic nature and branched structure may make it a suitable component in topical or transdermal drug delivery systems, potentially enhancing the penetration of active pharmaceutical ingredients through the skin.

-

Cosmetics: As an emollient with a unique skin feel due to its branched structure.

-

Bioactive Research: As a candidate molecule for screening in assays related to inflammation, metabolic disorders, and other biological pathways.

Diagram: Potential Research and Development Pathway

Caption: A logical flow from synthesis to potential applications for this compound.

Conclusion

This compound is a complex branched-chain ester with potential for further scientific investigation. This guide provides a foundational understanding of its chemical properties and outlines detailed, albeit generalized, protocols for its synthesis, purification, and characterization. The provided workflows and diagrams serve as a starting point for researchers interested in exploring this and similar molecules. Future research should focus on obtaining specific experimental data for this compound to fully elucidate its properties and potential biological activities.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. GC/FT-IR Analysis of Fatty Acid Methyl Esters [opg.optica.org]

- 3. multichem.it [multichem.it]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Isoamyl-6-methyl-2-heptyl tetradecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate (B1227901) (also known as 3-Isoamyl-6-methyl-2-heptyl myristate), a complex, highly branched ester. Given the absence of a directly published synthesis route, this guide outlines a rational, multi-step approach based on well-established organic chemistry principles. The proposed synthesis involves the preparation of a sterically hindered secondary alcohol precursor, followed by its esterification with a long-chain fatty acid derivative.

This guide is intended to serve as a foundational resource for researchers requiring this or structurally similar molecules for applications in drug development, materials science, or as biochemical reagents. All quantitative data are summarized for clarity, and detailed experimental protocols for key transformations are provided.

Overall Synthetic Strategy

The synthesis of the target ester, 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, is approached via a convergent synthesis. The two key fragments, the alcohol (6-methyl-3-(3-methylbutyl)heptan-2-ol) and the acyl group (tetradecanoyl), are prepared separately and then coupled in the final step.

The synthesis can be divided into three main stages:

-

Synthesis of the Alcohol Precursor : Preparation of 6-methyl-3-(3-methylbutyl)heptan-2-ol via a crossed aldol (B89426) condensation, followed by dehydration and a subsequent two-step reduction.

-

Preparation of the Acylating Agent : Conversion of tetradecanoic acid (myristic acid) to the more reactive tetradecanoyl chloride.

-

Final Esterification : Coupling of the sterically hindered secondary alcohol with tetradecanoyl chloride to yield the final product. An alternative, milder esterification method, the Steglich esterification, is also presented.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction conditions for each step in the proposed synthesis, based on analogous reactions reported in the literature.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1a. Crossed Aldol Condensation & Dehydration | Isovaleraldehyde, 4-Methyl-2-pentanone | NaOH or KOH | Ethanol (B145695)/Water | 25 - 80 | 2 - 24 | 60 - 80 |

| 1b. Conjugate Reduction (Hydrogenation) | α,β-Unsaturated Ketone | H₂, Pd/C (5%) | Ethanol | 25 | 4 - 12 | 90 - 98 |

| 1c. Ketone Reduction | Saturated Ketone | NaBH₄ | Methanol (B129727) | 0 - 25 | 1 - 3 | 90 - 98 |

| 2. Acyl Chloride Formation | Tetradecanoic Acid | Thionyl Chloride (SOCl₂) | None or DMF (cat.) | 70 - 80 | 2 - 4 | 95 - 99[1] |

| 3. Esterification (Acyl Chloride Method) | 6-Methyl-3-(3-methylbutyl)heptan-2-ol, Tetradecanoyl Chloride | Pyridine | Dichloromethane (B109758) | 0 - 25 | 2 - 12 | 85 - 95 |

| 3. (Alternative) Steglich Esterification | 6-Methyl-3-(3-methylbutyl)heptan-2-ol, Tetradecanoic Acid | DCC, DMAP | Dichloromethane | 25 | 12 - 24 | 80 - 90[2][3] |

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Methyl-3-(3-methylbutyl)heptan-2-ol

This stage involves a three-step sequence starting from commercially available precursors.

Caption: Experimental workflow for the synthesis of the alcohol precursor.

Protocol 1a: Crossed Aldol Condensation and Dehydration

-

To a stirred solution of 4-methyl-2-pentanone (1.0 eq) and isovaleraldehyde (1.1 eq) in ethanol, an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred for 2-4 hours at room temperature, during which the formation of the aldol adduct occurs.

-

The mixture is then heated to reflux (approx. 80°C) for 3-6 hours to effect dehydration to the α,β-unsaturated ketone.

-

After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude α,β-unsaturated ketone, which can be purified by vacuum distillation.

Protocol 1b & 1c: One-Pot Reduction of the α,β-Unsaturated Ketone

For complete reduction of an enone to the saturated alcohol, a two-step reduction is often most effective.[4][5]

-

Conjugate Reduction: The α,β-unsaturated ketone (1.0 eq) is dissolved in ethanol or ethyl acetate. A catalytic amount of 5% Palladium on carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the saturated ketone.

-

Ketone Reduction: The crude saturated ketone is dissolved in methanol and cooled to 0°C in an ice bath.

-

Sodium borohydride (B1222165) (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the target alcohol, 6-methyl-3-(3-methylbutyl)heptan-2-ol. Purification can be achieved by vacuum distillation.

Stage 2: Preparation of Tetradecanoyl Chloride

This stage involves the conversion of a stable carboxylic acid to its more reactive acyl chloride derivative.

Protocol 2: Synthesis of Tetradecanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, tetradecanoic acid (myristic acid, 1.0 eq) is combined with thionyl chloride (SOCl₂, 2.0 eq).[6] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[1][7]

-

The mixture is heated to 70-80°C for 2-4 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude tetradecanoyl chloride, a colorless to pale yellow liquid, is typically of sufficient purity for the next step but can be further purified by vacuum distillation.[1]

Stage 3: Final Esterification

Due to the steric hindrance of the secondary alcohol, direct Fischer esterification is likely to be inefficient. Therefore, reaction with the highly reactive tetradecanoyl chloride is the preferred method.

Caption: Workflows for the final esterification step.

Protocol 3: Esterification via Acyl Chloride

-

The alcohol, 6-methyl-3-(3-methylbutyl)heptan-2-ol (1.0 eq), is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Pyridine (1.5 eq) is added, and the solution is cooled to 0°C in an ice bath.

-

A solution of tetradecanoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred mixture.

-

The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is diluted with dichloromethane and washed successively with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

Purification is achieved by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure 3-Isoamyl-6-methyl-2-heptyl tetradecanoate.

Alternative Protocol 3: Steglich Esterification

The Steglich esterification is a mild method for forming esters from sterically hindered components.[2][3][8]

-

The alcohol (1.0 eq), tetradecanoic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) are dissolved in anhydrous dichloromethane under an inert atmosphere.

-

The solution is cooled to 0°C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in dichloromethane is added.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12-24 hours.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed with dilute hydrochloric acid and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final ester.

Conclusion

This technical guide outlines a robust and plausible synthetic route for 3-Isoamyl-6-methyl-2-heptyl tetradecanoate. By employing a sequence of well-understood reactions, including a crossed aldol condensation and a sterically-hindered esterification, this complex molecule can be accessed from readily available starting materials. The provided protocols and data serve as a valuable starting point for any research or development team embarking on the synthesis of this or related highly branched ester compounds. Careful optimization of each step will be necessary to achieve the desired purity and yield for specific applications.

References

- 1. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimie.ucv.ro [chimie.ucv.ro]

- 4. organic chemistry - How would you carry out complete reduction of enone to form saturated alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pjoes.com [pjoes.com]

- 8. Steglich Esterification [organic-chemistry.org]

An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-heptyl myristate (CAS: 88332-30-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoamyl-6-methyl-2-heptyl myristate, identified by the CAS number 88332-30-3, is a fatty acid ester with emerging applications in various scientific and industrial sectors. This technical guide provides a comprehensive overview of its physicochemical properties, and known applications. While in-depth biological data and detailed experimental protocols in peer-reviewed literature are limited, this document consolidates the available information from technical data sheets and supplier specifications to serve as a foundational resource for researchers and developers.

Chemical and Physical Properties

This compound is a branched-chain ester of myristic acid. Its structure contributes to its liquid nature and emollient properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88332-30-3 | [1][2][3] |

| Molecular Formula | C₂₇H₅₄O₂ | [1][2][3] |

| Molecular Weight | 410.73 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Purity (by GC) | ≥ 95.0% | [1][4] |

| Density | 0.850 g/cm³ | [1] |

| Refractive Index | 1.450 | [1] |

| Flash Point | 205 °C | [2] |

| Storage Temperature | Room temperature; some suppliers recommend 0-8 °C for long-term storage. | [1][2][5] |

Synonyms:

-

3-Isoamyl-6-methyl-2-heptyl tetradecanoate

-

2-Isopentyl-1,5-dimethylhexyl tetradecanoate

-

Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester[2]

-

Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Current Applications

Based on available documentation, this compound is utilized in several industries, primarily due to its physical properties as an ester.

-

Cosmetic and Personal Care Formulations: It serves as an emollient and skin-conditioning agent, valued for its pleasant feel on the skin without leaving a greasy residue.[1] Its properties make it suitable for inclusion in lotions, creams, and sunscreens.[1]

-

Fragrance Industry: In perfumery, it can be used as a solvent and carrier for fragrance compounds, potentially enhancing their stability and scent profile.[1]

-

Biochemical Reagent: It is sold as a biochemical reagent for life science research, although specific applications and mechanisms of action are not well-documented in publicly available literature.[3][5][6]

-

Pharmaceutical Applications: There is potential for its use as a solvent and carrier for active ingredients in topical medications to improve absorption and efficacy.[1]

Experimental Considerations

Due to a lack of published, peer-reviewed experimental protocols specifically involving this compound, this section provides general guidance based on its chemical nature.

Solubility and Stock Solution Preparation

As a lipophilic ester, it is expected to be soluble in nonpolar organic solvents. For biological assays, dissolving it in a carrier solvent like DMSO or ethanol (B145695) is a common starting point, followed by dilution in aqueous media. It is crucial to determine the appropriate solvent and concentration to avoid precipitation and ensure bioavailability in the experimental system.[3] A suggested workflow for preparing stock solutions is outlined below.

Caption: A general workflow for the preparation of stock solutions.

Purity Analysis

The purity of this compound is typically determined by Gas Chromatography (GC).[1][4] Researchers should consider verifying the purity of the compound upon receipt and after prolonged storage to ensure the integrity of their experiments.

Synthesis

Caption: A conceptual diagram of the synthesis of this compound via esterification.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research detailing the specific biological activities or the signaling pathways modulated by this compound. The designation of this compound as a "biochemical reagent" suggests its use in life science research, but the specific targets and mechanisms of action remain to be elucidated.[3][5][6] Future research is needed to explore its potential interactions with cellular components and its effects on biological systems.

Conclusion and Future Directions

This compound is a chemical compound with established uses in the cosmetic and fragrance industries and is available as a reagent for research purposes. This guide has summarized the available physicochemical data. However, a notable gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed experimental applications. For the drug development and research community, this presents an opportunity for novel investigations into the potential therapeutic or biological effects of this fatty acid ester. Future studies could focus on its interaction with cell membranes, its potential as a drug delivery vehicle, or its effects on various cellular signaling pathways.

References

An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-heptyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isoamyl-6-methyl-2-heptyl myristate, a complex fatty acid ester. Due to the compound's specificity, this document combines data from chemical supplier specifications with plausible, detailed experimental protocols derived from established organic chemistry principles for its synthesis and analysis. Information regarding its functional applications is based on the known properties of analogous long-chain fatty acid esters used in the pharmaceutical and cosmetic industries.

Chemical Identity and Properties

This compound is the ester formed from myristic acid (tetradecanoic acid) and the highly branched secondary alcohol, 3-isoamyl-6-methyl-2-heptanol. Its structure lends it significant lipophilicity, making it suitable for use as an emollient, solvent, and vehicle in various formulations.

Synonyms:

-

3-Isoamyl-6-methyl-2-heptyl Tetradecanoate

-

2-Isopentyl-1,5-dimethylhexyl Tetradecanoate

-

Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

-

Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Physicochemical Data

The quantitative properties of this compound are summarized below. Data is compiled from commercially available sources.

| Property | Value | Reference(s) |

| CAS Number | 88332-30-3 | [General] |

| Molecular Formula | C₂₇H₅₄O₂ | [General] |

| Molecular Weight | 410.73 g/mol | [General] |

| Appearance | Colorless to almost colorless liquid | [General] |

| Purity (by GC) | >95.0% | [General] |

| Density | 0.850 g/cm³ | [General] |

| Refractive Index | 1.450 | [General] |

Experimental Protocols

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following sections provide detailed, plausible experimental protocols for its synthesis and characterization based on standard, widely accepted organic chemistry methodologies.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached as a two-stage process:

-

Stage 1: Grignard Synthesis of the Alcohol Precursor. Synthesis of the novel secondary alcohol, 3-isoamyl-6-methyl-2-heptanol, via a Grignard reaction.

-

Stage 2: Fischer Esterification. Reaction of the synthesized alcohol with myristic acid to form the final ester product.

Protocol 1: Synthesis of 3-Isoamyl-6-methyl-2-heptanol

This protocol describes a plausible Grignard reaction to form the required secondary alcohol.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Isovaleraldehyde (3-methylbutanal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard reflux and distillation glassware (flame-dried)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 eq.) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether in a dropping funnel.

-

Add a small amount of the 2-bromobutane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If needed, gently warm the flask.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of sec-butylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of isovaleraldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude alcohol product by vacuum distillation.

-

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of the synthesized alcohol with myristic acid.

Materials:

-

3-Isoamyl-6-methyl-2-heptanol (from Protocol 2.2)

-

Myristic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 3-isoamyl-6-methyl-2-heptanol (1.0 eq.), myristic acid (1.1 eq.), and toluene (as solvent).

-

Attach a Dean-Stark trap and reflux condenser.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% of the molar quantity of the alcohol).

-

-

Esterification:

-

Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to remove the toluene.

-

Purify the crude ester via vacuum distillation or column chromatography on silica (B1680970) gel to yield the final product.

-

Analytical Characterization (Expected Results)

While specific spectral data for this compound is not publicly available, the following represents the expected results from standard analytical techniques based on its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Expected Retention Time: On a standard non-polar GC column (e.g., DB-5ms), the ester would have a long retention time due to its high molecular weight (410.73 g/mol ) and high boiling point.

-

Expected Mass Spectrum: The mass spectrum would not likely show a prominent molecular ion peak (m/z = 410.7). Key fragmentation patterns would include:

-

A peak corresponding to the myristoyl cation [CH₃(CH₂)₁₂CO]⁺ at m/z = 211.

-

Peaks resulting from the loss of the alkoxy group.

-

A series of peaks separated by 14 Da, characteristic of the fragmentation of the long alkyl chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this aliphatic ester would be characterized by several strong absorptions.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~2955-2850 | C-H (Alkyl) Stretch | Strong, sharp peaks |

| ~1740-1735 | C=O (Ester Carbonyl) Stretch | Very Strong, sharp peak |

| ~1465 | C-H (Alkyl) Bend | Medium peak |

| ~1250-1150 | C-O (Ester) Stretch | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

-

~2.2-2.3 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).

-

~4.8-5.0 ppm (multiplet): The single proton on the carbon bearing the oxygen (-CH(R)-O-). This downfield shift is characteristic of a proton attached to a carbon bonded to an ester oxygen.

-

~1.2-1.6 ppm (broad multiplet): A large integral representing the many methylene (B1212753) (-CH₂-) protons in the long myristate and heptyl chains.

-

~0.8-0.9 ppm (multiplets/doublets/triplets): Several overlapping signals for the terminal methyl (-CH₃) groups of the isoamyl, methyl, and heptyl moieties.

¹³C NMR (Expected Chemical Shifts):

-

~173-174 ppm: Carbonyl carbon of the ester group.

-

~70-75 ppm: Carbon attached to the ester oxygen (-CH-O-).

-

~14-35 ppm: A series of peaks corresponding to the numerous sp³ hybridized carbons in the alkyl chains.

Applications in Drug Development and Formulation

While this specific ester is not widely cited in pharmaceutical literature, its structural class—long-chain, branched fatty acid esters—is well-established in topical and transdermal drug delivery. Its primary functions would be as a multifunctional excipient.

Role as an Emollient and Vehicle

In topical formulations like creams and lotions, this compound acts as an emollient. Its large, non-polar structure allows it to form a thin, occlusive film on the skin, which helps to reduce transepidermal water loss (TEWL) and improve skin hydration. Its liquid nature and lipophilicity make it an excellent solvent and vehicle for dissolving or dispersing lipophilic active pharmaceutical ingredients (APIs).

Mechanism as a Skin Penetration Enhancer

Fatty acid esters are known to enhance the penetration of APIs through the stratum corneum, the skin's primary barrier. The mechanism involves the temporary and reversible disruption of the highly ordered lipid lamellae within the stratum corneum. The long, flexible alkyl chains of the ester can intercalate between the skin's own lipids (ceramides, cholesterol, fatty acids), increasing their fluidity. This creates more permeable pathways, allowing the API to diffuse more readily into the deeper layers of the epidermis.

The Pivotal Role of Branched-Chain Fatty Acid Esters in Cellular Function and Disease

A Technical Guide for Researchers and Drug Development Professionals

December 15, 2025

Introduction

Branched-chain fatty acids (BCFAs) and their esterified forms are a unique class of lipids characterized by one or more methyl branches along their acyl chain. Once considered minor components of the cellular lipidome, a growing body of evidence has illuminated their critical roles in a myriad of biological processes, from maintaining membrane fluidity to acting as potent signaling molecules. This technical guide provides an in-depth exploration of the biological significance of branched-chain fatty acid esters (BCFA esters), with a particular focus on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). We will delve into their synthesis and metabolism, their diverse physiological functions, and their emerging role as therapeutic targets in metabolic and inflammatory diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough overview of the current state of knowledge but also detailed experimental protocols and quantitative data to facilitate further investigation in this exciting field.

Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The synthesis of BCFAs primarily utilizes branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – as precursors for the initial primer units.[1] These BCAAs are converted to their respective α-keto acids, which then serve as substrates for the fatty acid synthase (FAS) system.[2]

-

Iso-BCFAs: Derived from valine and leucine, these have a methyl group on the penultimate (n-2) carbon.

-

Anteiso-BCFAs: Derived from isoleucine, these have a methyl group on the antepenultimate (n-3) carbon.

The elongation of these branched-chain primers proceeds through the conventional fatty acid synthesis pathway, with malonyl-CoA serving as the two-carbon donor in each cycle.[2] However, the kinetics of FAS are significantly different for branched-chain substrates compared to straight-chain substrates.

dot

The metabolism of BCFAs involves their activation to acyl-CoA esters by acyl-CoA synthetases, followed by mitochondrial β-oxidation. The presence of methyl branches can influence the efficiency of these processes.

Biological Roles of Branched-Chain Fatty Acid Esters

BCFA esters, particularly the recently discovered class of FAHFAs, have emerged as critical signaling lipids with pleiotropic effects on metabolism and inflammation.

Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

Certain FAHFA isomers, such as palmitic acid hydroxy stearic acids (PAHSAs), have demonstrated potent anti-diabetic properties. They have been shown to:

-

Improve Glucose Tolerance and Insulin Sensitivity: Studies in insulin-resistant mice have shown that administration of PAHSAs improves glucose tolerance and enhances systemic insulin sensitivity.[3]

-

Stimulate Insulin Secretion: PAHSAs can augment glucose-stimulated insulin secretion from pancreatic β-cells.[4]

-

Enhance Glucose Uptake: They promote the translocation of GLUT4 to the plasma membrane in adipocytes, thereby increasing glucose uptake.[4]

-

Suppress Hepatic Glucose Production: PAHSAs can directly and indirectly suppress endogenous glucose production in the liver.[3]

Modulation of Inflammation

BCFA esters exhibit significant anti-inflammatory effects. They can attenuate inflammatory responses in various cell types, including macrophages and adipocytes.[4] This is achieved, in part, by reducing the expression of pro-inflammatory cytokines.[5]

Cell Membrane Fluidity and Function

Incorporated into the phospholipids (B1166683) of cell membranes, BCFAs play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes. This is a well-established function in bacteria and is also relevant in mammalian cells.

Signaling Pathways Activated by Branched-Chain Fatty Acid Esters

The signaling actions of BCFA esters are primarily mediated through their interaction with specific G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptors: GPR40 and GPR120

GPR40 (also known as FFAR1) and GPR120 (FFAR4) are key receptors for medium and long-chain fatty acids, including BCFA esters.[6] Activation of these receptors, particularly in pancreatic β-cells and intestinal L-cells, leads to:

-

Increased intracellular calcium levels.[7]

-

Activation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[3]

-

Stimulation of insulin and glucagon-like peptide-1 (GLP-1) secretion.[7]

dot

Peroxisome Proliferator-Activated Receptor α (PPARα)

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[8] BCFAs can serve as ligands for PPARα, leading to the transcriptional regulation of genes involved in:

Quantitative Data on Branched-Chain Fatty Acid Esters

The following tables summarize key quantitative data related to the synthesis, concentration, and biological effects of BCFAs and their esters.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for Straight-Chain vs. Branched-Chain Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Malonyl-CoA | 1.8 ± 0.2 | 1.7 ± 0.03 | 9.4 x 105 | [9] |

| Methylmalonyl-CoA | 23 ± 3 | 0.011 ± 0.0004 | 4.8 x 102 | [9] |

Table 2: Concentration of Monomethyl Branched-Chain Fatty Acids (mmBCFA) in Human Adipose Tissue

| Subject Group | Total mmBCFA (µg/g tissue) | Reference |

| Lean | 1.5 ± 0.2 | [10] |

| Obese | 1.0 ± 0.1 | [10] |

| Obese (post-RYGB) | 1.7 ± 0.2 | [10] |

Table 3: Effect of Iso- and Anteiso-BCFAs on Gene Expression in Human Visceral Adipocytes

| Gene | Treatment (10 µM) | Fold Change vs. Control | Reference |

| FASN | 14-methylpentadecanoic acid (iso-C16:0) | ↓ 0.8 | [5] |

| FASN | 12-methyltetradecanoic acid (anteiso-C15:0) | ↑ 1.2 | [5] |

| IL-6 | 14-methylpentadecanoic acid (iso-C16:0) | ↓ 0.6 | [5] |

| IL-6 | 12-methyltetradecanoic acid (anteiso-C15:0) | ↑ 1.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for the analysis of branched-chain fatty acid esters.

Lipid Extraction from Adipose Tissue (Modified Bligh & Dyer Method)

This protocol is a modification of the classic Bligh and Dyer method, optimized for the extraction of lipids from adipose tissue.

Materials:

-

0.9% NaCl solution

-

Glass homogenization tubes

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Weigh 100-200 mg of frozen adipose tissue in a glass homogenization tube.

-

Add 1 mL of methanol and homogenize thoroughly on ice.

-

Add 2 mL of chloroform and vortex for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in an appropriate solvent for downstream analysis.

dot

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed transesterification of lipid extracts to form volatile FAMEs.

Materials:

-

Dried lipid extract

-

Toluene

-

2% Sulfuric acid in methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

GC vials

Procedure:

-

Resuspend the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 2% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 50°C for 2 hours.

-

Allow the tube to cool to room temperature.

-

Add 5 mL of 5% sodium chloride in water to quench the reaction.

-

Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Collect the upper hexane layer and transfer it to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

This is a general protocol for the separation and identification of BCFA FAMEs. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes

-

Ramp 1: 3°C/min to 200°C

-

Ramp 2: 2°C/min to 240°C, hold for 10 minutes

-

-

Transfer Line Temperature: 250°C

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Scan Mode: Full scan

Implications for Drug Development

The discovery of the profound biological effects of BCFA esters has opened up new avenues for therapeutic intervention in a range of diseases. Their ability to improve glucose homeostasis and reduce inflammation makes them attractive candidates for the development of novel drugs for type 2 diabetes, obesity, and other metabolic disorders.

Potential therapeutic strategies include:

-

Development of stable synthetic analogs of bioactive BCFA esters: This could overcome potential issues with the metabolic instability of the natural compounds.

-

Targeting the receptors for BCFA esters: Development of small molecule agonists for GPR40 and GPR120 could mimic the beneficial effects of these lipids.

-

Modulation of BCFA biosynthesis: Targeting enzymes involved in the synthesis of specific bioactive BCFA esters could provide a novel approach to increasing their endogenous levels.

Conclusion

Branched-chain fatty acid esters are no longer considered mere structural components of cell membranes but are now recognized as a diverse and functionally significant class of signaling lipids. Their roles in regulating glucose metabolism, insulin sensitivity, and inflammation are particularly noteworthy and have significant implications for human health. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the biology of these fascinating molecules and to harness their therapeutic potential. As our understanding of the intricate signaling networks governed by BCFA esters continues to grow, so too will the opportunities to develop innovative treatments for some of the most pressing health challenges of our time.

References

- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognit.ca [cognit.ca]

- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adipose tissue monomethyl branched-chain fatty acids and insulin sensitivity: Effects of obesity and weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 3-Isoamyl-6-methyl-2-heptyl myristate as a biochemical reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoamyl-6-methyl-2-heptyl myristate is commercially available as a biochemical reagent for life science research.[1] However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific biological activity, mechanism of action, or its application in drug development. This technical guide addresses this information gap by providing a detailed overview of the known chemical and physical properties of this compound. Furthermore, by examining the established biological roles of its parent compound, myristic acid, and other myristate esters, this document outlines the potential biochemical functions and therapeutic applications of this compound. Detailed experimental protocols are provided to guide researchers in the evaluation of its potential as an N-myristoyltransferase inhibitor and as an antimicrobial agent.

Introduction

This compound (CAS No. 88332-30-3) is a fatty acid ester. Structurally, it is the ester formed from myristic acid, a saturated 14-carbon fatty acid, and the branched-chain alcohol 3-isoamyl-6-methyl-2-heptanol. While it is supplied as a reagent for research purposes, its functional role in a biochemical context remains uncharacterized in the scientific literature.[1] This guide synthesizes available information on the compound's properties and explores its potential biological activities based on the known functions of related myristate compounds.

Myristic acid itself is known to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the assembly of viral capsids. Consequently, inhibitors of NMT are of significant interest as potential therapeutic agents for cancer, and fungal, and viral infections. Derivatives of myristic acid have been investigated for their ability to inhibit NMT and for their antimicrobial properties.

This document serves as a resource for researchers interested in investigating the biochemical function of this compound, providing both a theoretical framework based on related compounds and practical experimental protocols for its characterization.

Chemical and Physical Properties

The available data on the chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 88332-30-3 | [2] |

| Molecular Formula | C27H54O2 | [2] |

| Molecular Weight | 410.73 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >95.0% (GC) | [2] |

| Density | 0.85 g/cm³ | [3] |

| Flash Point | 205 °C | [1][2] |

| Refractive Index | 1.4450 to 1.4490 | [1] |

| Synonyms | 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl tetradecanoate, Myristic acid 3-isoamyl-6-methyl-2-heptyl ester | [2][3] |

Potential Biological Activities and Therapeutic Applications

There is no direct evidence for the biological activity of this compound in the current body of scientific literature. However, based on the known functions of myristic acid and its derivatives, several potential areas of investigation are proposed.

N-Myristoyltransferase (NMT) Inhibition

N-myristoylation is a critical lipid modification of proteins involved in various signaling pathways. The enzyme responsible, NMT, is a validated drug target for various diseases. Myristic acid analogs can act as competitive inhibitors of NMT. It is plausible that this compound, or its potential metabolites, could exhibit inhibitory activity against NMT.

Antimicrobial Activity

Fatty acids and their esters can exhibit antimicrobial properties. Myristic acid derivatives have been shown to possess both antibacterial and antifungal activities. Therefore, this compound could potentially serve as a novel antimicrobial agent.

The following table summarizes the reported activities of related myristate compounds to provide a basis for the potential investigation of this compound.

| Compound Class | Example Activity | Target Organism/Enzyme | Reported Values (IC50/MIC) |

| Myristic Acid Analogs | NMT Inhibition | Homo sapiens NMT1 & NMT2 | IC50 values in the low nanomolar to micromolar range have been reported for various inhibitors. |

| Myristic Acid Derivatives | Antifungal | Candida albicans, Cryptococcus neoformans | MICs for some analogs are in the micromolar range. |

| Sophorolipids from Myristic Acid | Antibacterial | Staphylococcus aureus | MIC of 150 µg/mL has been reported for a myristic acid-derived sophorolipid. |

Disclaimer: The data presented in this table are for related compounds and are intended to guide potential research directions for this compound. These values are not representative of this compound itself.

Proposed Experimental Investigation Workflow

The following diagram illustrates a logical workflow for the initial biochemical characterization of this compound.

References

3-Isoamyl-6-methyl-2-heptyl myristate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the molecular formula and molecular weight for the chemical compound 3-Isoamyl-6-methyl-2-heptyl myristate.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C27H54O2 | [1] |

| Molecular Weight | 410.73 g/mol | [1][2] |

| Synonyms | 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate, 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester, Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester | [1][3] |

| CAS Number | 88332-30-3 | [1][2] |

Note on Experimental Protocols and Visualizations: The request for detailed experimental protocols, signaling pathways, and experimental workflows is not applicable to the specific query for the molecular weight and formula of a single chemical compound. Such information would be relevant in the context of a biological study or a complex chemical synthesis process involving this molecule, but is not inherent to its basic chemical properties.

References

Technical Guide: Purity Analysis of 3-Isoamyl-6-methyl-2-heptyl Myristate by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 3-Isoamyl-6-methyl-2-heptyl myristate, a complex branched-chain ester, utilizing Gas Chromatography (GC). This document outlines detailed experimental protocols, data presentation standards, and visual workflows to assist researchers and professionals in the accurate assessment of this compound's purity.

Introduction

This compound is a long-chain branched ester with applications in various industries, including cosmetics and pharmaceuticals, owing to its unique physical and chemical properties. Ensuring the purity of this compound is critical for its performance and safety in final formulations. Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the predominant analytical technique for determining the purity of such esters.[1][2] This guide details a robust GC method for the quantitative purity determination of this compound and the identification of potential process-related impurities.

Potential Impurities

The purity analysis of this compound is not only focused on quantifying the main component but also on identifying and quantifying any impurities. These impurities can originate from the raw materials or by-products of the synthesis process. The synthesis of this ester likely involves the esterification of myristic acid with 3-isoamyl-6-methyl-2-heptanol.

Potential impurities may include:

-

Unreacted Starting Materials:

-

Myristic acid

-

3-Isoamyl-6-methyl-2-heptanol

-

-

By-products from Side Reactions:

-

Isomers of this compound

-

Dehydration products of the alcohol starting material

-

-

Residual Solvents or Catalysts

The chromatographic method should be capable of separating the main peak from these potential impurities to ensure accurate quantification.

Experimental Protocol: GC Purity Analysis

This section provides a detailed methodology for the purity analysis of this compound by GC-FID.

Sample Preparation

-

Sample Dilution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Solvent Addition: Dissolve the sample in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, and dilute to the mark.

-

Homogenization: Ensure the sample is completely dissolved by vortexing or brief sonication.

-

Filtration (Optional): If the solution is not clear, filter it through a 0.45 µm syringe filter into a GC vial.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC parameters for the analysis. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 300 °C- Hold: Hold at 300 °C for 10 minutes |

| Detector Temperature | 320 °C |

| Data Acquisition | Integration of peak areas |

Data Analysis and Purity Calculation

The purity of this compound is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Formula:

For higher accuracy and quantification of specific impurities, an internal or external standard method can be employed.

Data Presentation

Quantitative data from the GC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Example Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | Area % | Identification |

| Batch XYZ-001 | 18.52 | 985,432 | 99.54 | This compound |

| 12.34 | 2,100 | 0.21 | Impurity 1 (e.g., Myristic acid) | |

| 15.78 | 1,500 | 0.15 | Impurity 2 (e.g., Alcohol precursor) | |

| 19.01 | 950 | 0.10 | Unknown Impurity | |

| Total | 989,982 | 100.00 |

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 20,000 |

| Repeatability (RSD% of 5 injections) | < 2.0% |

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound by GC.

Caption: Workflow for GC Purity Analysis.

Conclusion

This technical guide provides a robust framework for the purity analysis of this compound by Gas Chromatography. Adherence to the detailed experimental protocols and data presentation standards will ensure accurate and reproducible results, which are essential for quality control in research, development, and manufacturing environments. The provided workflow diagram offers a clear visual representation of the entire analytical process, from sample receipt to the final report.

References

Methodological & Application

Application Notes and Protocols: Use of Branched-Chain Myristate Esters in Topical Drug Delivery

Disclaimer: The following application notes and protocols are based on data for Isopropyl Myristate (IPM) , a well-characterized ester of myristic acid commonly used in topical formulations. This information is provided as a representative model due to the lack of specific published data on the topical drug delivery applications of 3-Isoamyl-6-methyl-2-heptyl myristate . While both are esters of myristic acid, their specific properties and efficacy may differ.

Application Notes

Introduction

This compound (CAS: 88332-30-3) is a large, branched-chain fatty acid ester.[1][2][3] Structurally similar compounds, such as Isopropyl Myristate (IPM), are widely utilized in topical and transdermal formulations as emollients and penetration enhancers.[4][5] These esters are valued for their ability to reduce the greasy feel of formulations, improve spreadability, and most importantly, facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[3][6]

Physicochemical Properties (of this compound)

| Property | Value | Reference |

| CAS Number | 88332-30-3 | [1][2] |

| Molecular Formula | C₂₇H₅₄O₂ | [1] |

| Molecular Weight | 410.73 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Purity | >95.0% (GC) | [2] |

| Synonyms | 3-Isoamyl-6-methyl-2-heptyl tetradecanoate, Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester | [1][2][3] |

Mechanism of Action as a Penetration Enhancer (Based on Isopropyl Myristate)

Isopropyl Myristate (IPM) enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum.[6][7] It integrates into the lipid bilayers, disrupting their highly ordered, crystalline structure.[6][7] This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse the skin barrier.[6][7] This mechanism is often referred to as lipid fluidization.

Quantitative Data on Penetration Enhancement (Using Isopropyl Myristate)

The effectiveness of IPM as a penetration enhancer is concentration-dependent and varies with the specific API and formulation.

| API | Formulation | IPM Conc. (%) | Enhancement Effect | Reference |

| Testosterone | Carbopol Gel | 2% | 11-fold increase in flux compared to control (0% IPM) | [8] |

| Testosterone | Carbopol Gel | 3% | Further significant increase in flux over 2% | [8] |

| Capsaicin (B1668287) Derivative (DA-5018) | Binary Vehicle System | 50% (with Ethoxydiglycol) | 6.3-fold increase in flux compared to IPM alone | [9] |

| Zolmitriptan | Transdermal Patch | 6% | Peak enhancement efficiency observed | [6] |

| Daphnetin | IPM Vehicle | N/A (IPM as vehicle) | Served as a base vehicle for testing other enhancers | [10] |

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of an API through an excised skin membrane.

Methodology:

-

Skin Membrane Preparation:

-

Excised human or animal (e.g., porcine ear) skin is used.[6]

-

Subcutaneous fat and excess dermal tissue are carefully removed.

-

The skin is cut into sections appropriately sized for mounting on the Franz diffusion cells.

-

-

Franz Diffusion Cell Assembly:

-

The prepared skin membrane is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[6]

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.

-

The medium is continuously stirred with a magnetic stir bar and the entire apparatus is maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[6]

-

-

Application of Formulation:

-

A precisely measured amount of the test formulation (containing the API and the myristate ester) is applied evenly to the surface of the skin in the donor compartment.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn.

-

Immediately after each withdrawal, an equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment to maintain a constant volume.[6]

-

-

Quantification:

-

The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

-

Data Analysis:

-

The cumulative amount of drug permeated per unit area of the skin (μg/cm²) is plotted against time (h).

-

The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the curve.

-

The Enhancement Ratio (ER) is calculated as the ratio of the flux with the enhancer to the flux without the enhancer.[6]

-

Protocol: Preparation of a Topical Gel Formulation

This protocol provides a general method for preparing a hydroalcoholic gel containing a myristate ester.

Components:

-

Active Pharmaceutical Ingredient (API)

-

Gelling Agent (e.g., Carbopol)

-

Solvent (e.g., Ethanol)

-

Co-solvent / Penetration Enhancer (this compound or IPM)

-

Neutralizing Agent (e.g., Triethanolamine)

-

Purified Water

Procedure:

-

Gelling Agent Dispersion: Disperse the gelling agent (e.g., Carbopol) in purified water with constant stirring until a uniform, lump-free dispersion is formed.

-

API and Enhancer Solution: In a separate vessel, dissolve the API and the myristate ester in the solvent (e.g., Ethanol).

-

Mixing: Slowly add the API/enhancer solution to the aqueous dispersion of the gelling agent while stirring continuously.

-

Neutralization: Add the neutralizing agent (e.g., Triethanolamine) dropwise to the mixture with gentle stirring until a transparent gel of the desired viscosity is formed.

-

Final Volume: Adjust the final weight with purified water if necessary and mix until uniform.

-

Characterization: Characterize the final formulation for pH, viscosity, and appearance.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439 to assess the skin irritation potential of a formulation.[11][12][13]

Methodology:

-

Tissue Equilibration: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium according to the manufacturer's instructions.[13]

-

Application of Test Material: A defined amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test material for a specified time (e.g., 60 minutes) at 37°C.[14]

-

Rinsing: After the exposure period, the test material is carefully washed from the tissue surface with a buffered saline solution.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assay (MTT Test):

-

The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells will reduce the yellow MTT to a blue formazan salt.[14]

-

The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).

-

-

Data Analysis:

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

The viability of the treated tissues is expressed as a percentage relative to the negative control tissues.

-

Classification: A formulation that reduces the mean tissue viability to ≤ 50% is classified as an irritant (UN GHS Category 2).[12][13]

-

Protocol: Stability Testing of Topical Formulation

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[2][15]

Methodology:

-

Batch Selection: At least three primary batches of the final formulation, packaged in the intended commercial container closure system, should be used for stability studies.[2][15]

-

Storage Conditions: The batches should be stored under various conditions to assess thermal stability and sensitivity to humidity and light.

-

Testing Frequency:

-

Parameters to be Tested:

-

Physical Properties: Appearance, color, odor, pH, viscosity, phase separation.

-

Chemical Properties: Assay of the API, content of degradation products.

-

Microbiological Properties: Total aerobic microbial count, total yeast and mold count, absence of specified pathogens.

-

-

Evaluation: The data are evaluated to establish a shelf life and appropriate storage conditions for the topical product. Any significant change in the tested parameters may indicate instability.

References

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. humblebeeandme.com [humblebeeandme.com]

- 4. nbinno.com [nbinno.com]

- 5. ijert.org [ijert.org]

- 6. benchchem.com [benchchem.com]

- 7. karger.com [karger.com]

- 8. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. iivs.org [iivs.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. snscourseware.org [snscourseware.org]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Application Notes and Protocols: 3-Isoamyl-6-methyl-2-heptyl myristate as an Emollient in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoamyl-6-methyl-2-heptyl myristate is a branched-chain ester with potential applications as an emollient in cosmetic and dermatological formulations.[1][2][3][4] Emollients are crucial ingredients that impart a smooth, soft, and lubricious feel to the skin, enhance spreadability of formulations, and contribute to skin moisturization by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL).[5][6][7][8] The branched-chain structure of this compound suggests it may offer a desirable sensory profile, such as a light, non-greasy feel and good spreadability, making it a promising alternative to some existing emollients.[7][9]

These application notes provide a comprehensive guide for researchers and formulators on the evaluation of this compound. The protocols outlined below cover physicochemical characterization, in vitro safety assessment, and efficacy evaluation to substantiate its use in cosmetic products.

Physicochemical Properties

The performance of an emollient is closely linked to its physicochemical properties.[10][11] For this compound, a complete evaluation of these properties is the first step in its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Method | Expected Outcome | Significance in Formulation |

| Appearance | Visual Inspection | Colorless to pale yellow clear liquid | Affects the final appearance of the cosmetic product. |

| Odor | Olfactory Analysis | Faint, characteristic ester odor | Low odor is desirable to avoid interference with fragrance. |

| Molecular Formula | - | C27H54O2 | Foundational chemical information.[1][2][3] |

| Molecular Weight | - | 410.73 g/mol | Influences viscosity, skin feel, and penetration.[1][2][3] |

| Viscosity | Rotational Viscometer | Low to medium | Determines the flow properties and texture of the final product. |

| Surface Tension | Pendant Drop Method | Low | Lower surface tension generally correlates with better spreadability.[5] |

| Spreading Value | Drop Shape Analysis on a solid surface | High | Indicates how easily the emollient spreads on the skin.[12] |

| Refractive Index | Refractometer | ~1.45 | Correlates with the gloss or shine imparted to the skin.[5][7] |

| Solubility | Miscibility Testing | Soluble in oils, silicones; insoluble in water | Determines compatibility with other cosmetic ingredients. |

Experimental Protocols

Protocol for Physicochemical Characterization

This protocol details the steps to measure the key physicochemical properties of this compound.

3.1.1. Viscosity Measurement

-

Instrument: Rotational viscometer.

-

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place 50 mL of this compound into the sample holder.

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Select an appropriate spindle and rotational speed.

-

Immerse the spindle in the sample to the marked level.

-

Start the rotation and allow the reading to stabilize.

-

Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Repeat the measurement three times and calculate the average.

-

3.1.2. Surface Tension Measurement